molecular formula C10H13Cl2NO2 B12110172 (R)-3-Amino-4-(2-chlorophenyl)butyric acid hydrochloride

(R)-3-Amino-4-(2-chlorophenyl)butyric acid hydrochloride

Katalognummer: B12110172
Molekulargewicht: 250.12 g/mol
InChI-Schlüssel: POAZZXSNVUMPBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-Amino-4-(2-chlorophenyl)butyric acid hydrochloride (CAS: 268734-28-7) is a chiral amino acid derivative featuring a 2-chlorophenyl substituent on the butyric acid backbone. The compound is synthesized in 95% purity and is utilized in pharmaceutical research, particularly in studies targeting γ-aminobutyric acid (GABA) receptor modulation and enzyme inhibition due to its structural resemblance to GABA . Its stereochemistry (R-configuration) and substituent position (ortho-chloro) are critical for its biological activity and physicochemical properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAZZXSNVUMPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Protection-Deprotection Sequences for Amino Group Stability

The amino group in (R)-3-amino-4-(2-chlorophenyl)butyric acid is typically protected during synthesis to prevent undesired side reactions. The Boc (tert-butoxycarbonyl) group is widely employed, as evidenced by VulcanChem’s documentation of Boc-(R)-3-amino-4-(2-chlorophenyl)butyric acid . The protection sequence involves:

  • Boc-anhydride reaction : Treating the free amine with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine).

  • Deprotection with HCl : Cleavage of the Boc group using hydrochloric acid in dioxane or ethyl acetate, yielding the hydrochloride salt .

This approach ensures high functional group compatibility, with reported yields exceeding 85% for analogous compounds .

Solvent and Reaction Condition Optimization

Comparative studies highlight solvent polarity as a critical factor in minimizing impurities. For example, dichloromethane (DCM) and tetrahydrofuran (THF) increase condensation byproducts due to their miscibility with water, whereas toluene’s immiscibility reduces side reactions by segregating aqueous and organic phases . A representative protocol is summarized below:

Parameter Optimal Condition Impact on Yield/Purity
SolventToluenePurity >98%; Impurities <1%
Base (Inorganic)Sodium hydroxideFaster reaction kinetics
Temperature20°CBalances rate and stereocontrol
Molar Ratio (Amine:Electrophile)1:1.5Maximizes conversion

Hydrochloride Salt Formation and Crystallization

Final conversion to the hydrochloride salt is achieved by treating the free amine with hydrogen chloride gas or concentrated HCl in a solvent such as ethyl acetate. Crystallization from ethanol/water mixtures enhances purity, with typical yields of 90–95% . Analytical techniques like HPLC (Fig. 1–2 in CN112500316A ) and NMR confirm structural fidelity, while mass spectrometry verifies molecular weight (213.66 g/mol for the free base; 250.12 g/mol for the hydrochloride) .

Comparative Analysis of Impurity Profiles

The choice of solvent profoundly affects impurity generation. For instance:

  • Dichloromethane : Generates 5–7% condensation byproducts due to prolonged contact with aqueous phases .

  • Toluene : Limits impurities to <1% by phase separation, enabling direct crystallization without chromatography .

These findings underscore the necessity of solvent screening during process development.

Industrial Scalability and Process Economics

The patented toluene-based method demonstrates scalability, with batch sizes exceeding 100 kg in pilot studies . Key cost drivers include:

  • Solvent recovery : Toluene’s low boiling point (110°C) facilitates distillation and reuse.

  • Catalyst loadings : Transition metal catalysts (e.g., palladium for coupling steps) contribute to costs but are omitted in the reviewed syntheses.

Analyse Chemischer Reaktionen

Amide Formation

The amino group readily undergoes nucleophilic acyl substitution to form amides. This reaction is pivotal for creating peptide bonds or conjugates:

  • Reagents : Carboxylic acids activated by DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOBt (hydroxybenzotriazole) as an additive .

  • Conditions : Reactions typically proceed in DMF or dichloromethane at 0–25°C for 1–12 hours .

  • Example : Coupling with benzylamine yields NN-benzyl-3-amino-4-(2-chlorophenyl)butyramide.

Reaction Type Reagents Product Yield
Amide bond formationHATU/HOBt/DIPEAPeptide conjugates70–85%

Esterification

The carboxylic acid moiety can be esterified to enhance solubility or modify reactivity:

  • Reagents : Methanol or ethanol with catalytic HCl or H2SO4H_2SO_4.

  • Conditions : Reflux for 6–12 hours, achieving near-quantitative conversion.

  • Product : Methyl or ethyl esters, useful as intermediates in peptide synthesis .

Salt Formation and Deprotonation

The compound forms salts with bases or reacts with acids to adjust solubility:

  • Deprotonation : Treated with NaOH to liberate the free amine, (R)-3-amino-4-(2-chlorophenyl)butyric acid.

  • Salt Exchange : Reacts with citric or tartaric acid to produce alternative salts for crystallization.

Peptide Coupling via Azide Intermediates

Conversion to hydrazides enables further functionalization:

  • Hydrazide Synthesis : React with hydrazine hydrate in ethanol (reflux, 9 hours) .

  • Azide Formation : Treat hydrazide with NaNO2NaNO_2/HCl at 0°C .

  • Coupling : Azide intermediates react with primary/secondary amines (e.g., piperidine, morpholine) to form amides .

Step Conditions Key Intermediate
Hydrazide formationEthanol, reflux, 9 hours3-(4-Chlorophenyl)butyric hydrazide
Azide generationNaNO2NaNO_2/HCl, 0°C, 1 hourAcyl azide

Protection/Deprotection Strategies

The amino group is protected for selective reactions:

  • Boc Protection : Using di-tert-butyl dicarbonate (Boc2OBoc_2O) in THF/water .

  • Fmoc Protection : 9-Fluorenylmethyl chloroformate in DMF .

  • Deprotection : TFA (trifluoroacetic acid) for Boc removal or piperidine for Fmoc .

Structural Modifications via Coupling Reactions

The hydroxyl group (if present in derivatives) can be functionalized:

  • Trichloroacetimidate Formation : React with trichloroacetonitrile/DBU (1,8-diazabicycloundec-7-ene) to form intermediates for C–C bond formation .

  • Acetate Coupling : Treatment with acetic anhydride/DMAP facilitates nucleophilic substitutions .

These reactions underscore the compound’s utility in medicinal chemistry, particularly in synthesizing GABA receptor-targeted analogs. Future research should explore catalytic asymmetric syntheses to optimize enantiomeric purity and reaction efficiency.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Interaction with GABA Receptors

The compound is believed to interact with gamma-aminobutyric acid (GABA) receptors, which are critical in modulating synaptic transmission and neuronal excitability. Research indicates that (R)-3-Amino-4-(2-chlorophenyl)butyric acid hydrochloride may enhance GABAergic transmission, making it a candidate for treating neurological disorders such as anxiety, epilepsy, and other conditions characterized by impaired GABA signaling .

1.2 Drug Development

In the pharmaceutical industry, this compound serves as a scaffold for developing novel therapeutic agents. Its unique structure allows researchers to explore various modifications that could lead to improved efficacy or reduced side effects in potential drugs targeting GABAergic systems .

Synthesis and Structural Comparisons

Several synthetic routes have been developed for producing this compound, each offering advantages in yield and purity. The synthesis typically involves the following methods:

  • Method A : Utilizing standard amination techniques.
  • Method B : Employing coupling reactions with chlorinated phenyl groups.

These methods allow for tailored synthesis based on specific research needs .

Numerous studies have investigated the efficacy of this compound in various contexts:

  • Neurological Disorders : Preliminary findings suggest that this compound may be beneficial in enhancing GABA receptor activity, which could lead to therapeutic applications in treating conditions like anxiety and epilepsy .
  • Antiviral Activity : Some research has indicated potential antiviral properties through structural modifications that enhance binding affinity to viral proteins, although further studies are needed to confirm these effects .

Wirkmechanismus

The mechanism of action of ®-3-Amino-4-(2-chlorophenyl)butyric acid hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Phenyl Ring

Halogen Substituents
  • (R)-3-Amino-4-(4-Bromophenyl)butyric Acid Hydrochloride (CAS: N/A, Formula: C₁₀H₁₃BrClNO₂, MW: 294.57) The para-bromo substituent increases molecular weight compared to chlorine analogs. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems, though solubility data are unavailable .
  • This compound’s higher hydrophobicity may reduce aqueous solubility .
Electron-Withdrawing vs. Electron-Donating Groups
  • (R)-3-Amino-4-(2-trifluoromethylphenyl)butyric Acid-HCl (CAS: 269396-76-1, Formula: C₁₁H₁₂F₃NO₂, MW: 247.21) The ortho-CF₃ group is strongly electron-withdrawing, lowering the pKa to 3.74 ± 0.10 . This increases ionization in physiological pH, affecting solubility and membrane permeability.
  • (R)-3-Amino-4-(3-methylphenyl)butyric Acid Hydrochloride (CAS: N/A, MW: 241.71) The meta-methyl group is electron-donating, reducing acidity compared to halogenated analogs. This compound is priced at $120/100 mg, suggesting moderate synthesis complexity .

Substituent Position Effects

  • (R)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride (CAS: 33176355-4) and (R)-3-Amino-4-(4-chlorophenyl)butyric Acid Hydrochloride (CAS: 336763-59-8) Meta- and para-chloro substituents alter electronic distribution and steric hindrance. Para-chloro derivatives often exhibit higher receptor affinity due to optimal spatial alignment, while meta-substituents may disrupt binding .

Stereochemical Variations

  • (S)-3-Amino-4-(2-fluorophenyl)butyric Acid Hydrochloride (CAS: 331763-61-2, Formula: C₁₀H₁₃ClFNO₂, MW: 233.67) The S-enantiomer with a fluorine substituent highlights the role of stereochemistry: Fluorine’s electronegativity and small size may enhance metabolic stability, but the S-configuration could reduce GABAergic activity compared to the R-form .

Intermediate and Protected Forms

  • (R)-3-(Boc-amino)-4-(4-chlorophenyl)butyric Acid (CAS: 218608-96-9) The Boc-protected amino group increases lipophilicity (logP) and stability, making it suitable for solid-phase peptide synthesis. Deprotection yields the active amino acid hydrochloride .

Physicochemical and Pharmacological Data

Compound Name CAS Number Formula Molecular Weight Substituent (Position) Notable Properties
(R)-3-Amino-4-(2-chlorophenyl)butyric acid HCl 268734-28-7 C₁₀H₁₃Cl₂NO₂ 242.12 Cl (ortho) pKa ~4.2 (estimated), 95% purity
(R)-3-Amino-4-(4-bromophenyl)butyric acid HCl N/A C₁₀H₁₃BrClNO₂ 294.57 Br (para) Higher MW, enhanced hydrophobicity
(R)-3-Amino-4-(2-CF₃-phenyl)butyric acid HCl 269396-76-1 C₁₁H₁₂F₃NO₂ 247.21 CF₃ (ortho) pKa 3.74, predicted boiling point 322.5°C
(S)-3-Amino-4-(2-fluorophenyl)butyric acid HCl 331763-61-2 C₁₀H₁₃ClFNO₂ 233.67 F (ortho) Lower MW, S-configuration

Research Implications

  • Substituent Effects : Halogen type and position directly influence receptor binding and metabolic stability. Bromine and CF₃ groups enhance hydrophobic interactions, while chlorine balances reactivity and cost.
  • Stereochemistry : The R-configuration is critical for mimicking natural GABA, whereas S-forms may serve as antagonists or inactive analogs.
  • Synthetic Utility : Boc-protected intermediates streamline peptide synthesis, enabling scalable production of target molecules .

Biologische Aktivität

(R)-3-Amino-4-(2-chlorophenyl)butyric acid hydrochloride, commonly referred to as a derivative of baclofen, is a chiral compound with significant potential in pharmacology, particularly concerning its interaction with neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10H12ClN
  • Molar Mass : 213.66 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water, ethanol, and ether
  • Melting Point : Approximately 185-187 °C

The compound's structure features a chiral center at the third carbon atom, influencing its biological interactions and pharmacological properties.

This compound is believed to modulate synaptic transmission through its interaction with gamma-aminobutyric acid (GABA) receptors. GABA is a primary inhibitory neurotransmitter in the central nervous system (CNS). The compound's structural similarities to GABA suggest that it may act as a GABA analog, potentially enhancing inhibitory neurotransmission and thus influencing neuronal excitability.

Interaction with GABA Receptors

Research indicates that this compound exhibits binding affinity to GABA receptors. Preliminary studies suggest that it may enhance GABAergic activity, which could have implications for treating conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study demonstrated that this compound could protect neurons from excitotoxicity induced by glutamate. This suggests potential therapeutic applications in neurodegenerative diseases where excitotoxicity is a contributing factor.
  • Antidepressant Activity :
    • In animal models, administration of the compound showed antidepressant-like effects. Behavioral tests indicated reduced anxiety and improved mood states, supporting its role as a candidate for further development in treating mood disorders.
  • Anticancer Potential :
    • Recent investigations into the compound's anticancer properties revealed that it inhibits the proliferation of certain cancer cell lines. For instance, studies reported an IC50 value of approximately 11 μM against HCT-116 colorectal cancer cells, indicating significant antiproliferative activity .

Comparative Analysis with Related Compounds

A comparison of this compound with similar compounds reveals distinct biological activities:

Compound NameMolecular FormulaKey Features
(R)-BaclofenC10H12ClNEstablished GABA receptor agonist with muscle relaxant properties
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochlorideC10H12ClNEnantiomer with opposite chirality; potential differences in receptor binding affinity
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochlorideC10H12F3ClNIncorporates trifluoromethyl groups; may exhibit enhanced bioactivity due to electronic effects

The unique substitution pattern and chirality of this compound confer distinct biological activities compared to its analogs, making it a valuable candidate for drug development in targeted therapies.

Future Directions

Further research is warranted to elucidate the complete pharmacological profile of this compound. Key areas for future investigation include:

  • In-depth Mechanistic Studies : Understanding the precise molecular mechanisms by which the compound interacts with GABA receptors and other potential targets.
  • Clinical Trials : Evaluating safety and efficacy in human populations for various neurological and psychiatric disorders.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific receptor subtypes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-3-Amino-4-(2-chlorophenyl)butyric acid hydrochloride with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the (R)-configuration. For example, chiral auxiliaries like Fmoc-protected intermediates (e.g., Fmoc-(R)-3-Amino-4-(2-chlorophenyl)butanoic acid, CAS 268734-29-8) are used to ensure stereochemical integrity . Post-synthesis, purification via preparative HPLC or recrystallization in polar solvents (e.g., methanol/water) is critical to achieve ≥95% purity, as noted in product specifications .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR : Confirm the presence of the 2-chlorophenyl group (aromatic protons at δ 7.2–7.5 ppm) and the β-amino acid backbone (CH2 and CH signals in δ 2.5–3.5 ppm).
  • HPLC-MS : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (80:20) to assess enantiomeric excess (>99%) .
  • Elemental Analysis : Verify the molecular formula (C10H13Cl2NO2) and chloride content via titration .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store at −20°C in airtight, light-protected containers to prevent degradation. The hydrochloride salt is hygroscopic; desiccants (e.g., silica gel) should be used in storage vials. Stability studies under accelerated conditions (40°C/75% RH) suggest a shelf life of ≥12 months when properly stored .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence the compound’s bioactivity compared to analogs (e.g., 2-methylphenyl or 4-methylphenyl derivatives)?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that the 2-chlorophenyl group enhances binding affinity to certain targets (e.g., GABA receptors) due to its electron-withdrawing effect and steric bulk. For example, replacing the 2-chlorophenyl with a 4-methylphenyl group (CAS 177839-85-9) reduces inhibitory potency by ~30% in enzyme assays, as inferred from analogs in Biopharmacule’s catalog . Computational docking (e.g., AutoDock Vina) can further rationalize these interactions .

Q. What strategies resolve discrepancies in chiral purity measurements between HPLC and polarimetry?

  • Methodological Answer : Discrepancies may arise from solvent polarity effects or impurities. To resolve:

  • Cross-validate : Use circular dichroism (CD) spectroscopy to correlate optical rotation with electronic transitions.
  • Optimize HPLC : Adjust column temperature (25–35°C) and mobile phase pH (e.g., 0.1% TFA) to improve peak resolution .
  • Synthesize a reference standard : Compare retention times with a certified enantiopure sample (e.g., PI-26366, 98% purity) .

Q. How can researchers design experiments to assess the compound’s role in inhibiting dipeptidyl peptidase-4 (DPP-4) for diabetes therapeutics?

  • Methodological Answer :

  • In vitro assays : Use recombinant DPP-4 enzyme (IC50 determination via fluorogenic substrate H-Gly-Pro-AMC).
  • Molecular dynamics (MD) simulations : Model the interaction between the β-amino acid moiety and the S2 subsite of DPP-4.
  • Metabolic stability : Test in human liver microsomes (HLMs) with LC-MS/MS quantification. Note that the 2-chlorophenyl group may improve metabolic resistance compared to trifluorophenyl analogs (e.g., Sitagliptin intermediates) .

Q. What synthetic routes minimize racemization during scale-up?

  • Methodological Answer :

  • Low-temperature coupling : Use DCC/HOBt at 0–5°C for amide bond formation.
  • Enzymatic resolution : Lipase-catalyzed hydrolysis of esters (e.g., ethyl ester derivatives) achieves >99% ee .
  • In situ monitoring : Employ FTIR to track amine protonation states, which correlate with racemization risk .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.